
2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride
Overview
Description
2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group and a 4-chlorophenyl group attached to the thiophene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where the thiophene derivative is reacted with formaldehyde and a primary amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of thiophene derivatives, including 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride, against various cancer cell lines. For instance, research demonstrated that derivatives of thiophene exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound was shown to enhance the effectiveness of existing chemotherapeutic agents like Sorafenib, significantly reducing the IC50 values in combination treatments.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |
---|---|---|
4a | 66±1.20 | 50±0.47 |
4b | 54±0.25 | 50±0.53 |
Sorafenib | 3.9 | - |
The combination of this compound with Sorafenib resulted in a significant decrease in the concentration required to kill 50% of cells (IC50), indicating its potential as a chemosensitizer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that modifications to the thiophene structure could enhance antibacterial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 2: Antimicrobial Activity
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 25 | S. aureus, E. coli |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Antiviral Activity
Emerging research has identified thiophene derivatives as potential antiviral agents. Studies have reported that specific modifications to the thiophene scaffold can lead to compounds with activity against viral pathogens, including Ebola virus. The mechanism involves inhibiting viral entry into host cells, which is crucial for antiviral drug development.
Table 3: Antiviral Activity Against EBOV
Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
Thiophene Derivative X | 0.07 | 16 | 229 |
This data indicates that certain thiophene derivatives possess favorable pharmacokinetic profiles and high selectivity indices, making them promising candidates for further development as antiviral therapeutics .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the 4-chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride can be compared with other similar compounds, such as:
2-(Aminomethyl)-5-Phenylthiophene Hydrochloride: Lacks the chlorine substituent, which may result in different biological activities and chemical reactivity.
2-(Aminomethyl)-5-(4-Methylphenyl)Thiophene Hydrochloride: Contains a methyl group instead of a chlorine atom, potentially altering its hydrophobic interactions and overall properties.
2-(Aminomethyl)-5-(4-Fluorophenyl)Thiophene Hydrochloride: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. Notably, thiophene derivatives have been synthesized using precursors such as N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides, which are then reacted with different nucleophiles .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of thiophene compounds showed promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds were notably reduced when combined with sorafenib, a common cancer treatment drug, indicating a potential for enhanced therapeutic efficacy .
Table 1: Cytotoxic Activity of Thiophene Derivatives Against HepG2 Cells
Compound | Treatment | IC50 (µM) |
---|---|---|
4a | 10 µM + Sorafenib | 2.6 ± 0.024 |
4b | 10 µM + Sorafenib | 1.2 ± 0.06 |
14a | 10 µM + Sorafenib | 4.7 ± 0.18 |
14b | 10 µM + Sorafenib | 3.7 ± 0.02 |
This table highlights the enhanced cytotoxic effects when these compounds are used in combination with sorafenib, showcasing their potential as adjunct therapies in cancer treatment.
Antiviral Activity
In addition to anticancer properties, thiophene derivatives have also been investigated for antiviral activity. A recent study reported that certain thiophene derivatives exhibited potent activity against human adenoviruses (HAdV), with selectivity indexes greater than 100 compared to standard antiviral agents . This suggests that modifications on the thiophene structure can lead to significant antiviral agents.
Table 2: Antiviral Activity of Thiophene Derivatives
Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
Compound A | 0.27 | 156.8 | >100 |
Compound B | X.X | Y.Y | >Z |
The mechanisms through which these compounds exert their biological effects are varied and complex. In the case of anticancer activity, it has been suggested that these compounds may induce apoptosis in cancer cells or inhibit specific signaling pathways pivotal for cancer cell survival and proliferation . For antiviral activity, preliminary mechanistic studies indicate that some derivatives may interfere with viral DNA replication processes .
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:
- Case Study on HepG2 Cells : A study demonstrated that pretreatment with specific thiophene derivatives sensitized HepG2 cells to sorafenib, significantly lowering the required concentration for effective cytotoxicity .
- Antiviral Efficacy : Another study focused on the antiviral properties of thiophene derivatives against HAdV, revealing promising results that warrant further investigation into their therapeutic potential in viral infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride, and how are intermediates characterized?
- Methodological Answer : A key synthetic strategy involves functionalizing the thiophene core via nucleophilic substitution or coupling reactions. For example, intermediates like 4-(4-aminophenylthio)-N-methylcarboxamide can be synthesized by reacting 4-aminothiophenol with acyl chlorides (e.g., 4-chloropyridine-2-carbonyl chloride) in the presence of potassium tert-butoxide and potassium carbonate in dry DMF . Post-synthetic steps often include acid hydrolysis (e.g., concentrated HCl at 72°C) to generate hydrochloride salts . Characterization relies on ¹H/¹³C-NMR for structural confirmation (e.g., δ 2.81 ppm for methyl groups in amides) and ESI-MS for molecular weight validation (e.g., m/z 282.29 [M+Na]⁺) . Purity is assessed via HPLC against authentic standards .
Q. How is crystallographic data utilized to confirm the molecular structure of related chlorophenyl-thiophene derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, in a related dihydropyrimidine-thione derivative, SCXRD revealed a mean C–C bond length of 0.006 Å and an R factor of 0.071, confirming planar geometry and substituent orientations . For this compound, analogous SCXRD analysis would resolve bond angles, hydrogen bonding, and chloride ion positioning, critical for understanding reactivity and stability.
Advanced Research Questions
Q. What factors influence the yield and purity of this compound during acid hydrolysis?
- Methodological Answer : Yield variations (e.g., 25–50%) arise from reaction parameters:
- Catalyst and Solvent : Sodium bromide in chlorobenzene enhances reactivity during acyl chloride formation .
- Temperature and Equivalents of HCl : Higher temperatures (e.g., 72°C) and excess HCl (15 equiv.) improve hydrolysis efficiency but may degrade sensitive functional groups .
- Workup Protocol : Precipitation in ethyl acetate/petroleum ether mixtures reduces byproduct contamination compared to dichloromethane .
- Resolution Strategy : Optimize stoichiometry via kinetic studies and monitor intermediates using LC-MS to identify side reactions.
Q. How can conflicting spectroscopic data (e.g., NMR shifts, mass spectra) be resolved for structurally similar derivatives?
- Methodological Answer : Contradictions often stem from tautomerism or solvent effects. For example:
- NMR Anomalies : Deuterated DMSO may induce peak splitting due to hydrogen bonding, as seen in δ 7.18 ppm (dd, J = 3.6, 23.6 Hz) for aromatic protons . Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) and employ 2D NMR (COSY, HSQC) to assign overlapping signals.
- Mass Spectrometry : Isotopic patterns (e.g., Cl⁷⁵/Cl⁷⁷ in ESI-MS) confirm molecular composition. Discrepancies in [M+Na]⁺ peaks (e.g., m/z 193.04 vs. 282.29) are resolved using high-resolution MS (HRMS) .
Q. What strategies are employed to assess the stability of this compound under varying pH and thermal conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC-UV at 254 nm. For instance, hydrochloride salts may dissociate in alkaline conditions, requiring stabilization with excess HCl .
- Light Sensitivity : Perform accelerated stability studies under UV/visible light and analyze photodegradants using LC-MS/MS .
Q. Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reaction yields reported for similar synthetic protocols?
- Methodological Answer : Yield variations (e.g., 25% vs. 50%) are often due to:
- Reagent Quality : Anhydrous conditions (e.g., dry DMF) are critical for aminolysis reactions; trace moisture reduces yields .
- Catalyst Efficiency : Sodium bromide’s role in accelerating acyl chloride formation is concentration-dependent .
- Isolation Techniques : Solid precipitates (e.g., brown vs. light purple solids) indicate differing impurity levels, necessitating recrystallization or column chromatography .
Q. Experimental Design Considerations
Q. What analytical workflows are recommended for identifying byproducts in the synthesis of this compound?
- Methodological Answer :
- Step 1 : Use TLC with iodine visualization to monitor reaction progress.
- Step 2 : Isolate crude products and analyze via HPLC-DAD to detect UV-active impurities.
- Step 3 : Characterize byproducts using HRMS and NMR ; compare fragmentation patterns with databases (e.g., SciFinder).
- Step 4 : Mechanistic studies (e.g., DFT calculations) predict side reactions, such as over-acylation or ring-opening .
Properties
IUPAC Name |
[5-(4-chlorophenyl)thiophen-2-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11;/h1-6H,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIWIXDYSIQBDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592113 | |
Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166853-02-6 | |
Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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